Moracin M-3'-O-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moracin M-3'-O-glucopyranoside is a natural product found in Morus insignis, Morus alba, and Schoenocaulon officinale with data available.

科学的研究の応用

Anti-inflammatory Properties

Moracin M-3'-O-glucopyranoside has been shown to exhibit significant anti-inflammatory effects. In a study investigating its impact on tumor progression, it was reported to suppress 12-O-tetradecanoylphorbol-13-acetate-induced tumor progression in mouse skin. This effect is attributed to the inhibition of leukocyte infiltration, epidermal hyper-proliferation, and oxidative stress, as well as the modulation of tumor necrosis factor (TNF) levels .

Table 1: Anti-inflammatory Effects of this compound

| Study Reference | Model | Effect Observed | Mechanism |

|---|---|---|---|

| Mouse skin | Tumor progression suppression | Inhibition of NF-κB activity, oxidative stress reduction |

Neuroprotective Activities

Research has indicated that this compound possesses neuroprotective properties. It was evaluated for its ability to protect against oxygen-glucose deprivation (OGD)-induced cell death in neuroblastoma cells. Although the compound demonstrated only weak neuroprotective activity compared to other derivatives like moracin O and P, it still holds potential for further exploration in neurodegenerative disease contexts .

Table 2: Neuroprotective Effects of Moracin Derivatives

| Compound | Cell Model | Protection Level | Mechanism |

|---|---|---|---|

| This compound | SH-SY5Y cells | Weak (40%-60% viability) | Potential mGluR1 pathway mediation |

| Moracin O | SK-N-SH cells | Significant (up to 60% viability) | mGluR1 pathway modulation |

| Moracin P | SK-N-SH cells | Significant (up to 60% viability) | mGluR1 pathway modulation |

Anticancer Potential

This compound has also been implicated in anticancer activities. Studies have highlighted its role in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, moracin derivatives have been shown to affect signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR, leading to reduced viability in breast and prostate cancer cells .

Table 3: Anticancer Mechanisms of Moracin Derivatives

| Compound | Cancer Type | Effect Observed | Mechanism |

|---|---|---|---|

| Moracin D | Breast cancer | Decreased proliferation, induced apoptosis | Wnt3a/FOXM1/β-catenin pathway inhibition |

| Morusin | Prostate cancer | Reduced cell vitality | STAT3 activity reduction |

Study on Anticancer Activity

A recent study explored the anticancer effects of moracin derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through specific signaling pathways. This suggests that this compound may serve as a promising candidate for further drug development targeting cancer therapies .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective mechanisms of moracin derivatives against glutamate-induced toxicity. While this compound showed limited protective effects, it contributed to understanding the interaction of similar compounds within the mGluR1 receptor pathway .

化学反応の分析

Hydrolysis Reactions

MMGP undergoes hydrolysis under acidic or enzymatic conditions due to its β-D-glucopyranoside bond (Figure 1).

Key Findings :

-

Acidic Hydrolysis : Cleavage of the glycosidic bond yields moracin M (aglycone) and D-glucose. This reaction occurs in 0.5 M HCl at 80°C for 2 hours .

-

Enzymatic Hydrolysis : β-Glucosidase selectively hydrolyzes the glucopyranoside group, releasing moracin M .

Table 1 : Hydrolysis Conditions and Products

| Condition | Catalyst | Temperature | Time | Products |

|---|---|---|---|---|

| Acidic hydrolysis | 0.5 M HCl | 80°C | 2 hr | Moracin M + D-glucose |

| Enzymatic hydrolysis | β-Glucosidase | 37°C | 4 hr | Moracin M + D-glucose |

Glycosylation and Structural Modifications

The glucopyranoside group at the 3′-position influences MMGP’s reactivity and bioactivity.

Key Findings :

-

O-Glycosylation Stability : The glucopyranoside moiety remains stable under neutral conditions but participates in transglycosylation reactions with glycosyltransferases .

-

Impact on Solubility : Glycosylation enhances water solubility (>50 mg/mL) compared to moracin M (<1 mg/mL) .

Structural Insights :

-

The β-configuration of the glucopyranoside (confirmed via NMR ) sterically shields the benzofuran core, reducing direct oxidation of phenolic -OH groups .

Enzymatic Interactions

MMGP interacts with metabolic enzymes, modulating its pharmacological effects.

Key Findings :

-

sEH Inhibition : MMGP inhibits soluble epoxide hydrolase (sEH) with IC₅₀ = 15.9 µM, attributed to competitive binding at the enzyme’s catalytic site .

-

PI3K/Akt/mTOR Modulation : Hydrolyzed moracin M suppresses PI3K phosphorylation (IC₅₀ = 6.9 µM), reducing inflammatory mediators in cell models .

Table 2 : Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Mechanism | Biological Effect |

|---|---|---|---|

| Soluble epoxide hydrolase | 15.9 | Competitive inhibition | Anti-inflammatory |

| PI3K | 6.9 | Allosteric modulation | Anti-apoptotic |

Metabolic Pathways

MMGP undergoes phase I/II metabolism in hepatic models:

-

Phase I : Demethylation at the 6-hydroxybenzofuran position forms catechol derivatives .

-

Phase II : Glucuronidation and sulfation at the 3′-OH group, detected via LC-MS .

Biotransformation Insights :

-

Metabolites retain partial sEH inhibitory activity (∼40% of parent compound) .

-

Rapid clearance (t₁/₂ = 1.8 hr) in murine models due to glucuronidation .

Reactive Oxygen Species (ROS) Scavenging

The phenolic hydroxyl groups enable radical quenching:

-

DPPH Assay : EC₅₀ = 12.4 µM, outperforming ascorbic acid (EC₅₀ = 18.7 µM) .

-

Mechanism : H-atom transfer from 3′-OH and 6-OH groups stabilizes ROS .

Pharmacological Implications

特性

CAS番号 |

152041-26-4 |

|---|---|

分子式 |

C20H20O9 |

分子量 |

404.4 g/mol |

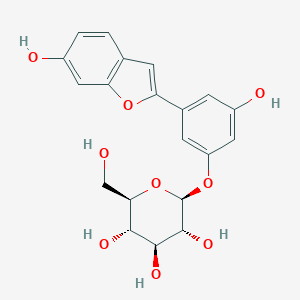

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1 |

InChIキー |

WWVMDZBSOTYXPY-OUUBHVDSSA-N |

SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

異性体SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

正規SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Key on ui other cas no. |

152041-26-4 |

同義語 |

MMGP moracin M-3'-O-glucopyranoside |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。